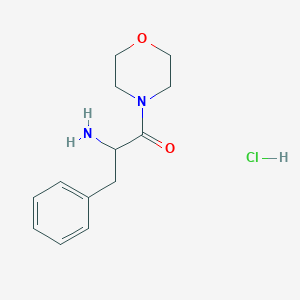

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

概要

説明

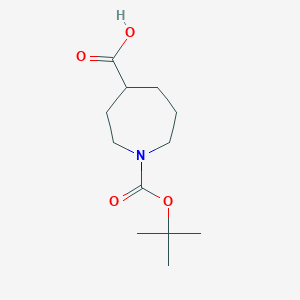

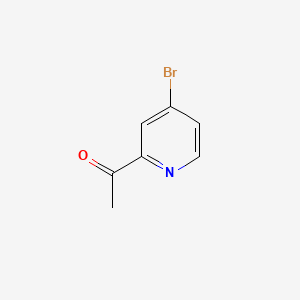

The compound "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" is a multi-substituted benzene derivative that contains a bromine, fluorine, methoxy, and nitro group attached to the benzene ring. This compound is not directly studied in the provided papers, but insights can be drawn from similar compounds that have been investigated. The presence of these substituents suggests that the compound would have interesting electronic properties and reactivity due to the electron-withdrawing and electron-donating effects of these groups.

Synthesis Analysis

The synthesis of similar bromo- and nitro-substituted benzene compounds has been explored in various studies. For instance, the synthesis of 1-bromo-4-nitrobenzene radical anion in an ionic liquid suggests that the presence of bromine and nitro groups can lead to unique reactivity patterns . Additionally, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination indicates the complexity that can be involved in synthesizing such multi-substituted benzene derivatives . These studies provide a foundation for understanding the potential synthetic routes that could be applied to synthesize "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene."

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly altered by the introduction of different substituents. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into how bromine and fluorine atoms influence the geometry and normal modes of vibrations of the benzene ring . This suggests that the molecular structure of "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene compounds has been studied in various contexts. The changed reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid indicates that the solvent environment can have a significant impact on the behavior of such compounds . Moreover, the electrosynthetic routes to 1-nitro-2-vinylbenzene from 1-(2-bromoethyl)-2-nitrobenzene show that electrochemical reductions can lead to interesting reaction pathways . These findings suggest that "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" could participate in a variety of chemical reactions, influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene compounds are closely related to their molecular structure. The study of 1-bromo-3-fluorobenzene using DFT calculations provides valuable information on the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the behavior of "1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene" in different environments and could predict its reactivity and stability. Additionally, the thermodynamic properties at different temperatures can offer insights into the compound's behavior under various conditions .

科学的研究の応用

Radiopharmaceutical Synthesis

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is involved in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is synthesized through a fluorination process. This compound is used for positron emission tomography (PET) imaging to study brain disorders, showcasing its critical role in medical diagnostics and research (Klok et al., 2006).

Polymer Solar Cells Enhancement

The molecule is also applied in the field of polymer solar cells. Specifically, its derivatives are used to improve the efficiency of polymer solar cells by enhancing excitonic dissociation at the donor-acceptor interface and reducing excitonic recombination. This results in a significant improvement in the power conversion efficiency (PCE) of these cells, demonstrating the compound's utility in renewable energy technologies (Fu et al., 2015).

Electronic and Molecular Structure Analysis

Research into the electronic and molecular structure of materials has also benefited from the use of 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene derivatives. Studies include examining the molecule's impact on the electronic properties of silicon surfaces, which has implications for silicon-based electronics and surface engineering (Hunger et al., 2006).

Advanced Material Synthesis

This chemical also plays a role in the synthesis of advanced materials, such as sterically protected diphosphene and fluorenylidenephosphine, which have applications in materials science and organophosphorus chemistry. The study of these materials contributes to our understanding of electronic perturbation and the design of novel phosphorus-containing compounds (Toyota et al., 2003).

Liquid Crystal Research

Another application involves the study of smectogenic compounds and their molecular ordering, which is crucial for the development of liquid crystal displays (LCDs) and other devices. Through detailed statistical and quantum mechanical analysis, researchers can better understand and predict the behavior of these materials in various conditions (Ojha & Pisipati, 2003).

Safety And Hazards

特性

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXWIUEKLTMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625090 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

CAS RN |

330794-02-0 | |

| Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)